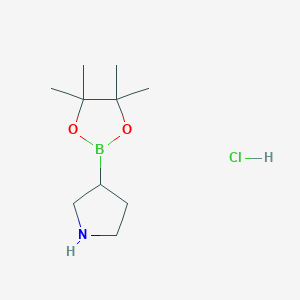

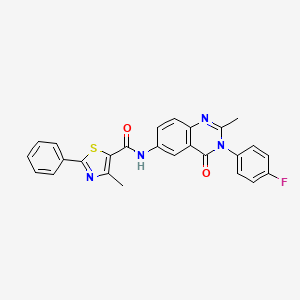

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Chemical Reactions Analysis

As mentioned in the synthesis analysis, similar compounds undergo borylation and hydroboration reactions . The specific reactions that “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride” undergoes are not known.Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates, incorporating the dioxaborolane moiety for structural analysis. Through a three-step substitution reaction, the researchers synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate among other compounds, utilizing techniques like FTIR, NMR spectroscopy, and mass spectrometry for confirmation. X-ray diffraction and DFT calculations were employed to analyze the crystallographic and conformational structures, comparing them with molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties (Huang et al., 2021).

Catalytic Enantioselective Synthesis

Another application is in the catalytic enantioselective synthesis of benzyl oximes, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. This process involves borane reduction and uses various reagents, highlighting the role of catalytic enantioselective processes in producing chiral pyridyl amines, which are crucial in medicinal chemistry (Huang et al., 2011).

Electropolymerization for Conducting Polymers

Sotzing et al. (1996) explored the use of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization, creating conducting polymers from low oxidation potential monomers. This study showcases the material science application, particularly in developing electrically conductive polymers with stable properties, which are valuable in electronics and materials engineering (Sotzing et al., 1996).

Optimized Synthesis for Medicinally Important Compounds

Bethel et al. (2012) worked on optimizing the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling, demonstrating the compound's importance in high throughput chemistry and large-scale synthesis of medicinally relevant compounds. This underscores the compound's utility in streamlining the production processes for pharmaceuticals (Bethel et al., 2012).

Anti-inflammatory Agent Synthesis

Rao et al. (1995) investigated the synthesis of tetrahydropyridines as potential anti-inflammatory agents. This research signifies the compound's application in creating therapeutic agents, further emphasizing its versatility in synthesizing compounds with varied biological activities (Rao et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h8,12H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBFYNUIDTURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)